6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt
Overview
Description
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt is a chromogenic substrate for β-glucuronidase . Upon cleavage by β-glucuronidase, an insoluble salmon precipitate is formed that can be used in histochemical analysis of β-glucuronidase activity .
Chemical Reactions Analysis
This compound is a substrate for the enzyme β-glucuronidase . When cleaved by β-glucuronidase, it forms an insoluble salmon-colored precipitate .Physical and Chemical Properties Analysis
This compound is a solid and has a molecular weight of 442.89 . It is typically stored at -20°C and should be kept dry and protected from light .Scientific Research Applications
Diagnostic Applications
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt has been employed in diagnostic media for identifying specific bacteria. For example, Kodaka et al. (1995) developed a medium containing this compound for Escherichia coli detection in urine samples. The sensitivity and specificity of this medium were 98.5% and 100%, respectively, demonstrating its effectiveness in bacterial identification (Kodaka et al., 1995).
Biotechnological Applications
This compound has also found applications in biotechnology. For instance, Fraňová et al. (2016) reported its use in assays for glucuronoyl esterases, enzymes that have potential applications in biomass conversion. They developed a method for the qualitative and quantitative assay of glucuronoyl esterases using chromogenic substrates derived from this compound (Fraňová et al., 2016).
Microbiological Research
In microbiological research, this compound has been used to detect enzyme activities in various microorganisms. Gottschalk et al. (1996) used it to detect endogenous beta-glucuronidase activity in Aspergillus niger, providing insights into the metabolic pathways of this fungus (Gottschalk et al., 1996).
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme β-glucuronidase . This enzyme is produced by various organisms, including the E. coli bacterium , and plays a crucial role in the hydrolysis of glucuronides, a key step in the metabolism of various substances.
Mode of Action
The compound acts as a chromogenic substrate for β-glucuronidase . When the enzyme interacts with the compound, it cleaves it, leading to the production of a colored precipitate . This color change can be used to detect the presence and activity of the enzyme.
Result of Action
The cleavage of the compound by β-glucuronidase results in the production of a salmon-colored or rose-colored precipitate. This color change provides a visual indication of the presence and activity of the enzyme, making the compound useful in various applications, such as the detection of E. coli contamination .
Biochemical Analysis
Biochemical Properties
The primary role of 6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt in biochemical reactions is as a substrate for the enzyme β-glucuronidase . The interaction between this compound and β-glucuronidase results in the cleavage of the compound, producing a salmon-colored precipitate .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate for β-glucuronidase . The cleavage of this compound can be used to monitor the activity of β-glucuronidase in cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the enzyme β-glucuronidase . The compound serves as a substrate for β-glucuronidase, and its cleavage results in the formation of a salmon-colored precipitate .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are primarily related to its stability and degradation over time . The compound is stable under normal storage conditions .
Metabolic Pathways
This compound is involved in the metabolic pathway of β-glucuronidase . The compound serves as a substrate for this enzyme .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO7.C6H13N/c15-5-1-2-6-7(3-5)16-4-8(6)22-14-11(19)9(17)10(18)12(23-14)13(20)21;7-6-4-2-1-3-5-6/h1-4,9-12,14,16-19H,(H,20,21);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXWVPSZSVEFAI-CYRSAHDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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